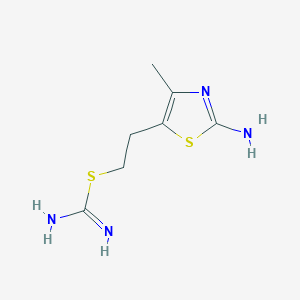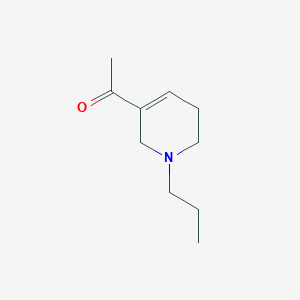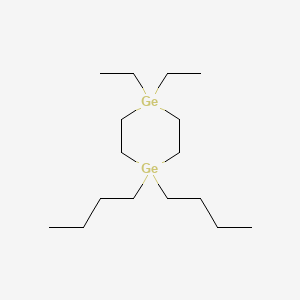
1,1-Dibutyl-4,4-diethyl-1,4-digerminane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutyl-4,4-diethyl-1,4-digerminane is a heterocyclic organic compound with the molecular formula C16H36Ge2. It is a member of the digermacyclohexane family, characterized by the presence of germanium atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-4,4-diethyl-1,4-digerminane typically involves the reaction of germanium tetrachloride with butyl and ethyl Grignard reagents. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the germanium compounds. The general reaction scheme is as follows:
GeCl4+2BuMgCl+2EtMgCl→C16H36Ge2+4MgCl2
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to avoid oxidation. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibutyl-4,4-diethyl-1,4-digerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it into lower oxidation state germanium compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium oxides, while substitution reactions produce various substituted digermacyclohexanes .
Wissenschaftliche Forschungsanwendungen
1,1-Dibutyl-4,4-diethyl-1,4-digerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying germanium’s biological interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism by which 1,1-Dibutyl-4,4-diethyl-1,4-digerminane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The germanium atoms in the compound can form coordination complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dibutylgermacyclobutane
- 1,1-Dimethylgermacyclobutane
- 1,1-Diethylgermacyclododecane-6,7-dione
- 1,1-Diphenylgermacyclopentane
Uniqueness
1,1-Dibutyl-4,4-diethyl-1,4-digerminane stands out due to its specific substitution pattern and the presence of two germanium atoms within its ring structure. This unique configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
56437-95-7 |
|---|---|
Molekularformel |
C16H36Ge2 |
Molekulargewicht |
373.7 g/mol |
IUPAC-Name |
1,1-dibutyl-4,4-diethyl-1,4-digerminane |
InChI |
InChI=1S/C16H36Ge2/c1-5-9-11-18(12-10-6-2)15-13-17(7-3,8-4)14-16-18/h5-16H2,1-4H3 |
InChI-Schlüssel |
HDPKBTVZZMASMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Ge]1(CC[Ge](CC1)(CC)CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
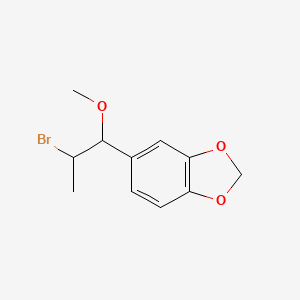
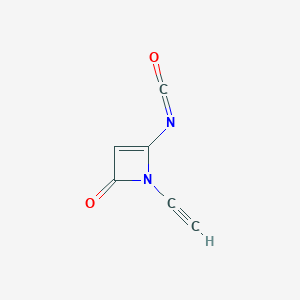

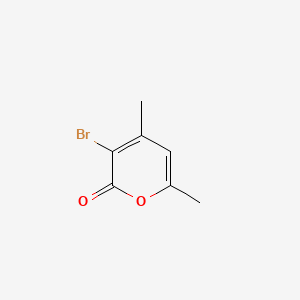
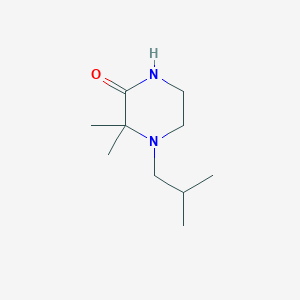

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
